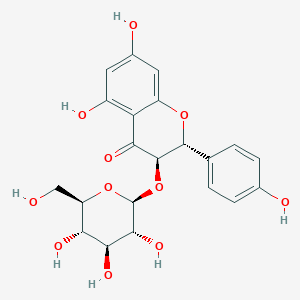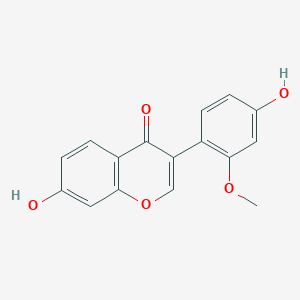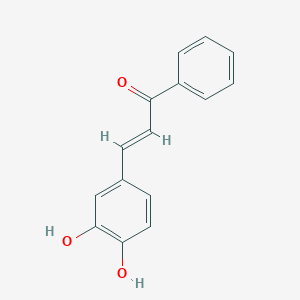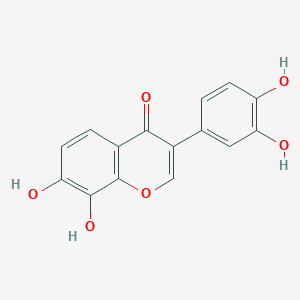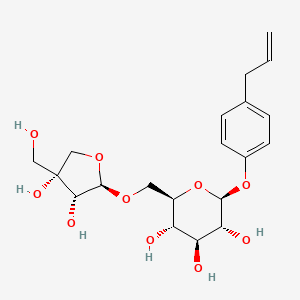
Furcatin
Overview
Description
Furcatin is a disaccharide-specific glycoside hydrolase derived from the plant Viburnum furcatum. It is known for its unique ability to hydrolyze specific glycosidic bonds in disaccharide glycosides, making it a valuable compound in various biochemical and industrial applications .
Mechanism of Action
Target of Action
Furcatin is primarily targeted by this compound hydrolase (FH), a unique disaccharide-specific acuminosidase . FH is derived from Viburnum furcatum and is involved in the hydrolysis of this compound . The primary role of FH is to selectively hydrolyze the β-glycosidic bond between glycone and aglycone of disaccharide glycosides .
Mode of Action
This compound interacts with its target, this compound hydrolase, through a specific substrate recognition mechanism . Two residues, Ala419 and Ser504 of FH, have been identified as key determinants of substrate specificity . Ala419 is involved in the aglycone recognition, whereas Ser504 recognizes the external saccharide of the glycone . Mutations at these sites drastically decrease the diglycosidase activity .
Biochemical Pathways
This compound is involved in the biochemical pathway mediated by β-glucosidases, which exist in almost all living organisms and are involved in a wide variety of biological reaction pathways . These include starch and sucrose metabolism, cyanoamino acid metabolism, and phenylpropanoid biosynthesis . This compound hydrolase hydrolyzes this compound into p-allylphenol and the disaccharide acuminose .
Pharmacokinetics
It is known that this compound is hydrolyzed by this compound hydrolase, releasing p-allylphenol and the disaccharide acuminose This suggests that this compound may be metabolized and eliminated from the body through enzymatic processes
Result of Action
The hydrolysis of this compound by this compound hydrolase results in the release of p-allylphenol and the disaccharide acuminose . This process is thought to serve as a deterrent against insect attack by releasing a toxic aglycone .
Biochemical Analysis
Biochemical Properties
Furcatin interacts with various enzymes and proteins in biochemical reactions . It is specifically recognized by this compound hydrolase (FH), an enzyme derived from Viburnum furcatum . The interaction between this compound and FH is crucial for the hydrolysis of this compound into its constituent parts .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. This compound influences cell function by interacting with specific enzymes and proteins, thereby affecting various cellular pathways
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . This compound’s interaction with the enzyme FH is a key part of its mechanism of action . This interaction leads to the hydrolysis of this compound, a process that is crucial for its biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Furcatin is typically isolated from the leaves of Viburnum furcatum. The isolation process involves extracting the enzyme using buffer solutions, followed by purification through chromatography techniques. The enzyme is then characterized using various biochemical assays to confirm its activity and specificity .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Viburnum furcatum plants, followed by extraction and purification of the enzyme. Advances in biotechnology have also enabled the expression of this compound in recombinant systems such as Escherichia coli, allowing for more efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: Furcatin primarily undergoes hydrolysis reactions, specifically targeting the β-glycosidic bond between glycone and aglycone in disaccharide glycosides. It does not cleave the bond between two saccharides, making it highly specific for its substrates .
Common Reagents and Conditions: The hydrolysis reactions catalyzed by this compound typically occur under mild conditions, with optimal activity observed at neutral to slightly acidic pH levels. Common reagents include buffer solutions to maintain the pH and substrates such as disaccharide glycosides .
Major Products Formed: The primary products of this compound-catalyzed reactions are the aglycone and the disaccharide glycone. For example, the hydrolysis of this compound (p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside) results in the formation of p-allylphenol and the disaccharide acuminose .
Scientific Research Applications
Comparison with Similar Compounds
Furcatin is unique among glycoside hydrolases due to its high specificity for disaccharide glycosides. Similar compounds include:
β-Glucosidases: These enzymes hydrolyze β-glucosides but lack the specificity for disaccharide glycosides seen in this compound.
Primeverosidases: These enzymes hydrolyze primeverosides, which are structurally similar to this compound’s substrates but differ in their glycone moieties.
This compound’s unique substrate specificity and high catalytic efficiency make it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c1-2-3-11-4-6-12(7-5-11)29-18-16(24)15(23)14(22)13(30-18)8-27-19-17(25)20(26,9-21)10-28-19/h2,4-7,13-19,21-26H,1,3,8-10H2/t13-,14-,15+,16-,17+,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTAEJNADMCLOV-LTRJMQNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964469 | |
| Record name | 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-33-2 | |
| Record name | 4-(2-Propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is furcatin and where is it found?
A1: this compound is a naturally occurring disaccharide glycoside found in the leaves of the Viburnum furcatum Blume plant. [, ] Its revised structure is p-allylphenyl 6-O-[3-C-(hydroxymethyl)-β-D-erythrofuranosyl]-(1→6)-β-D-glucopyranoside. []
Q2: What is this compound hydrolase (FH) and how does it interact with this compound?
A2: this compound hydrolase (FH) is a unique enzyme classified as a disaccharide-specific acuminosidase. [] This means it specifically cleaves the β-glycosidic bond between the p-allylphenol aglycone and the acuminose disaccharide moiety of this compound. [] This enzymatic activity results in the breakdown of this compound into p-allylphenol and acuminose. []
Q3: Where is this compound hydrolase (FH) located within the plant cell?
A4: this compound hydrolase is localized to the chloroplast, as evidenced by analysis using green fluorescent protein fused with the enzyme's N-terminal signal peptide. []
Q4: What are the key structural features of this compound hydrolase (FH) that contribute to its disaccharide specificity?
A5: Computational and experimental studies have identified two specific amino acid residues in FH crucial for its substrate specificity: Alanine 419 (Ala419) and Serine 504 (Ser504). [] These residues are highly conserved among disaccharide-specific glycosidases, suggesting their importance in this enzyme family. [] Based on structural modeling, Ala419 appears to play a role in recognizing the aglycone portion of the substrate, while Ser504 seems to be involved in recognizing the external saccharide unit within the disaccharide glycone. [] Mutations introduced at these sites significantly reduce the disaccharide-cleaving activity of FH, confirming their crucial role in substrate recognition and specificity. []
Q5: Have there been any computational studies on this compound hydrolase (FH)?
A6: Yes, homology modeling and molecular docking studies have been conducted on FH. [] This research identified key residues involved in the active site of FH and their interactions with this compound. [] Specifically, Ser84, Arg146, and Thr189 appear to be crucial for binding the disaccharide portion of this compound (subsite -1), while Thr234 and Gly372 seem to be important for interacting with another region of the molecule (subsite -2). []
Q6: What is the broader significance of studying disaccharide-specific glycosidases like this compound hydrolase?
A7: Research on disaccharide-specific glycosidases like FH provides valuable insights into the diverse mechanisms of carbohydrate recognition and hydrolysis in biological systems. [] Understanding the unique substrate specificities of these enzymes, compared to monosaccharide-specific glycosidases, can contribute to the development of novel tools for carbohydrate engineering and glycobiology research. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B600330.png)
